N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(10-16-15(21)12-4-2-1-3-5-12)18-8-9-19-13(11-18)6-7-17-19/h1-7H,8-11H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUPEEIIRWJCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolopyrazine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The key steps include:
Cyclization Reaction: The formation of the pyrazolopyrazine ring system often involves the cyclization of hydrazine derivatives with diketones or ketoesters.
Functional Group Modification: Introduction of the benzamide group is achieved through acylation reactions, where the pyrazolopyrazine intermediate is reacted with benzoyl chloride or benzamide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antimicrobial activity. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans . The mechanism typically involves enzyme inhibition or receptor modulation that disrupts the metabolic processes of these pathogens.
Anticancer Potential
N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide has been investigated for its potential anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest . Specific studies have focused on the interaction of these compounds with cancer-related enzymes and receptors, leading to enhanced therapeutic efficacy.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyrazolo[1,5-a]pyrazine derivatives. Research suggests that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The ability to cross the blood-brain barrier enhances their potential use in treating conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
A study published in the Oriental Journal of Chemistry evaluated the antimicrobial properties of various synthesized derivatives related to pyrazolo[1,5-a]pyrazine. Results indicated that certain compounds exhibited strong antibacterial activity against S. aureus and E. coli, suggesting a promising avenue for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In a study featured in Molecules, researchers explored the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. The findings revealed that these compounds could significantly inhibit the growth of cancer cell lines through apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Pyrazolo-Pyrazine/Pyrimidine Cores
Table 1: Key Compounds and Their Features
Functional Comparison
Physicochemical Properties
- Solubility: VU0462807’s phenoxymethyl and acetyl groups enhance solubility compared to the target compound’s benzamide, which may reduce aqueous solubility .
- Thermal Stability : Compounds like 9a (mp 201–203°C) and 9e (mp 244–245°C) show high crystallinity due to halogenated benzyl groups, whereas the target compound’s melting point is unreported .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Dichlorobenzyl (9a) and fluorophenyl () substituents enhance potency in antiviral and receptor modulation .
- Amide vs. Acetyl : Benzamide in the target compound may improve metabolic stability over acetylated analogues (e.g., VU0462807) but reduce solubility .
- Core Rigidity : The dihydropyrazolo[1,5-a]pyrazine core in the target compound and w7 likely enhances target binding compared to flexible open-chain analogues .
Biological Activity
N-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzamide is a compound belonging to the class of pyrazolo[1,5-a]pyrazines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyrazolo core attached to a benzamide moiety, which may enhance its interaction with biological targets. The molecular formula is with a molecular weight of approximately 310.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 2034544-26-6 |
The biological activity of this compound is primarily attributed to its ability to modulate various enzyme systems and receptor pathways. Notably, compounds in the pyrazolo[1,5-a]pyrazine family have been identified as negative allosteric modulators of metabotropic glutamate receptors (mGluR), which are implicated in numerous neurological disorders .
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines including lung and breast cancer cells. In vitro assays indicated that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial effectiveness was assessed using broth microdilution methods, revealing notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of a related pyrazolo compound on A549 lung cancer cells. The results indicated an IC50 value of 2.12 µM in two-dimensional cultures and 4.01 µM in three-dimensional cultures, showcasing its potent antitumor activity .
- Antimicrobial Testing : Another investigation tested various derivatives against E. coli and S. aureus, finding that certain modifications to the pyrazolo structure significantly enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
